Hexadecane, 5-butyl-

Catalog No.
S14333919
CAS No.
6912-07-8
M.F
C20H42
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecane, 5-butyl-

CAS Number

6912-07-8

Product Name

Hexadecane, 5-butyl-

IUPAC Name

5-butylhexadecane

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3

InChI Key

WCYRXBXHFUHSAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCC)CCCC

Hexadecane, 5-butyl- is a branched-chain alkane with the molecular formula C20H42C_{20}H_{42} and a molecular weight of approximately 282.55 g/mol. It features a straight-chain hexadecane backbone with a butyl group attached to the fifth carbon atom. This compound is part of the larger family of aliphatic hydrocarbons, characterized by their saturated nature, which means they contain single bonds between carbon atoms. Hexadecane, 5-butyl- is notable for its hydrophobic properties, making it insoluble in water while being soluble in organic solvents .

Typical of alkanes due to its saturated nature. Key reactions include:

  • Oxidation: This compound can be oxidized to produce alcohols, aldehydes, or carboxylic acids depending on the conditions and reagents used. The oxidation process often involves the formation of alkyl radicals that can further react with oxygen .
  • Combustion: As with other alkanes, hexadecane, 5-butyl- combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy .
  • Halogenation: Under specific conditions, this compound can react with halogens to form haloalkanes.

Hexadecane, 5-butyl- can be synthesized through several methods:

  • Alkylation: A common method involves the alkylation of hexadecane using butyl halides in the presence of a strong base. This method allows for the introduction of the butyl group at the desired position on the hexadecane chain.
  • Catalytic Cracking: Another approach is through catalytic cracking of larger hydrocarbons followed by selective hydrogenation to achieve the desired branched structure.
  • Hydroformylation: This method involves reacting alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to alcohols or hydrocarbons.

Hexadecane, 5-butyl- has various applications across different fields:

  • Fuel Additives: Due to its hydrocarbon structure and combustion properties, it may be used in fuel formulations as an additive to enhance performance.
  • Solvent: Its non-polar characteristics make it suitable as a solvent in organic chemistry and industrial applications.
  • Biomaterials: The compound could potentially be used in developing biomaterials due to its hydrophobic nature.

Hexadecane, 5-butyl- shares similarities with other long-chain alkanes and branched hydrocarbons. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
HexadecaneC16H34C_{16}H_{34}Straight-chain alkane; high cetane number
PentadecaneC15H32C_{15}H_{32}One less carbon; used in fuel applications
HeptadecaneC17H36C_{17}H_{36}One more carbon; higher boiling point
OctadecaneC18H38C_{18}H_{38}Commonly used as a phase change material
NonadecaneC19H40C_{19}H_{40}Similar structure; potential applications in fuels

Uniqueness

Hexadecane, 5-butyl- stands out due to its branched structure which influences its physical properties such as boiling point and solubility compared to straight-chain alkanes. This branching also affects its reactivity and potential applications in various industrial processes.

XLogP3

10.8

Exact Mass

282.328651340 g/mol

Monoisotopic Mass

282.328651340 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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